molecular formula C20H13Br5O7 B150804 Vidalol B CAS No. 137182-40-2

Vidalol B

Cat. No. B150804
M. Wt: 764.8 g/mol
InChI Key: KNHOTGMNAPTUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vidalol B is a bromophenolic metabolite isolated from the Caribbean marine red alga Vidalia obtusaloba . It was discovered as part of an effort to isolate new naturally-occurring anti-inflammatory agents .


Synthesis Analysis

The synthesis of bromophenols like Vidalol B is a topic of interest in marine biology and chemistry . The synthetic efforts have been concentrated on making more of isolated compounds, but also on improving the structures to obtain better biological effects .


Molecular Structure Analysis

Vidalol B has a molecular formula of C20H13Br5O7 . Its average mass is 764.833 Da and its monoisotopic mass is 759.657776 Da .


Physical And Chemical Properties Analysis

Vidalol B is a non-crystalline solid . Its physical and chemical properties would be determined by its molecular structure and the presence of functional groups .

Scientific Research Applications

Anti-Inflammatory Properties

Vidalol B, a bromophenolic compound isolated from the Caribbean marine red alga Vidalia obtusaloba, has been identified for its anti-inflammatory properties. Chemical studies have shown that Vidalol B functions potentially through the inhibition of phospholipase A2, a key enzyme involved in the inflammatory process (Wiemer, Idler, & Fenical, 1991).

Carbonic Anhydrase Inhibition

Research on Vidalol B includes its role as an inhibitor of human carbonic anhydrase isozymes. This inhibition is significant as carbonic anhydrases are involved in various physiological functions and the inhibition can be relevant for treating conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, Göksu, & Menzek, 2012).

Pharmacological Research

Beyond its specific biological activities, Vidalol B's discovery and characterization contribute to the broader field of pharmacological research. It represents a case study in the exploration and synthesis of novel compounds derived from natural sources, demonstrating the potential of marine organisms in drug discovery (Potts, Faulkner, & Jacobs, 1992).

Future Directions

The future directions for the study of Vidalol B could involve further exploration of its anti-inflammatory properties and potential applications in medicine. Additionally, more research could be done to improve the synthesis process and understand its chemical reactions .

properties

CAS RN

137182-40-2

Product Name

Vidalol B

Molecular Formula

C20H13Br5O7

Molecular Weight

764.8 g/mol

IUPAC Name

2-bromo-4,6-bis[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,3,5-triol

InChI

InChI=1S/C20H13Br5O7/c21-11-5(3-9(26)19(31)13(11)23)1-7-16(28)8(18(30)15(25)17(7)29)2-6-4-10(27)20(32)14(24)12(6)22/h3-4,26-32H,1-2H2

InChI Key

KNHOTGMNAPTUGT-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C(=C2O)Br)O)CC3=CC(=C(C(=C3Br)Br)O)O)O

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C(=C2O)Br)O)CC3=CC(=C(C(=C3Br)Br)O)O)O

Other CAS RN

137182-40-2

synonyms

vidalol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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